molecular formula C20H20N4O4 B2873504 3-(1-(3-(Pyridin-2-yloxy)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione CAS No. 2034469-83-3

3-(1-(3-(Pyridin-2-yloxy)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione

Cat. No.: B2873504
CAS No.: 2034469-83-3
M. Wt: 380.404
InChI Key: JQZYFXGFUFRRRJ-UHFFFAOYSA-N
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Description

This compound is a piperidine derivative . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In recent years, a lot of reviews concerning specific methods of piperidine synthesis, functionalization, and their pharmacological application have been published .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .


Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Synthesis and Structural Analysis

Research efforts have been dedicated to synthesizing and understanding the structural characteristics of this compound and its derivatives. For example, studies have developed methods for the synthesis of imidazopyridine thiazolidine-2,4-diones, highlighting their potential in clinical settings due to their hypoglycemic activity (Oguchi et al., 2000). Other work has focused on the convenient preparation of azolyl piperidines, a class of compounds related to the chemical structure , by arylation of azoles with bromopyridines (Shevchuk et al., 2012).

Biological Activities

Substantial research has been conducted on the biological activities of these compounds. For instance, a series of substituted pyridines and purines containing 2,4-thiazolidinedione were synthesized and evaluated for their hypoglycemic and hypolipidemic activity, showing promising results for further pharmacological studies (Kim et al., 2004). Another study discovered and optimized derivatives as selective cannabinoid CB2 receptor agonists, highlighting their potential in neuropathic pain management (van der Stelt et al., 2011).

Anticancer and Antioxidant Evaluation

The compound and its derivatives have also been explored for their anticancer and antioxidant properties. Kumar et al. (2013) conducted an efficient synthesis of piperazine-2,6-dione and its derivatives, evaluating them for anticancer activity with promising results in various cancer cell lines (Kumar et al., 2013). Additionally, the antioxidant evaluation of some new pyrazolopyridine derivatives was performed, showing some compounds' potential to protect DNA from damage induced by bleomycin (Gouda, 2012).

Chemical and Structural Exploration

Furthermore, the synthesis and structural exploration of racemic-3-isobutyl-5-phenyl-5-(pyridin-4-yl)imidazolidine-2,4-dione demonstrated the compound's high thermal stability and provided insights into its molecular geometry and electronic spectrum, supporting its potential for further research and application (Prasad et al., 2018).

Biochemical Analysis

Biochemical Properties

The full name compound, as an imidazole derivative, may interact with various enzymes, proteins, and other biomolecules. Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities

Cellular Effects

The full name compound may have various effects on cellular processes. As an imidazole derivative, it could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of the full name compound involves its interactions at the molecular level. It may bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression . The specifics of these interactions and their consequences are subjects of ongoing investigation.

Metabolic Pathways

The full name compound may be involved in various metabolic pathways. It could interact with enzymes or cofactors and could also affect metabolic flux or metabolite levels

Properties

IUPAC Name

3-[1-(3-pyridin-2-yloxybenzoyl)piperidin-4-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4/c25-18-13-22-20(27)24(18)15-7-10-23(11-8-15)19(26)14-4-3-5-16(12-14)28-17-6-1-2-9-21-17/h1-6,9,12,15H,7-8,10-11,13H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQZYFXGFUFRRRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)CNC2=O)C(=O)C3=CC(=CC=C3)OC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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